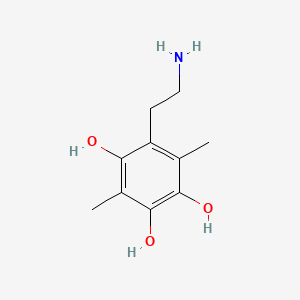
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol is an organic compound with a complex structure that includes an aminoethyl group and three hydroxyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by the introduction of amino and hydroxyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to produce the compound in large quantities.
化学反应分析
Types of Reactions
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism by which 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups play a crucial role in these interactions, influencing various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin share structural similarities and biological activities.
Imidazole Derivatives: Compounds such as histidine and histamine have similar functional groups and chemical properties.
Uniqueness
What sets 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
60059-12-3 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
5-(2-aminoethyl)-3,6-dimethylbenzene-1,2,4-triol |
InChI |
InChI=1S/C10H15NO3/c1-5-7(3-4-11)8(12)6(2)10(14)9(5)13/h12-14H,3-4,11H2,1-2H3 |
InChI 键 |
XVCHFWOASRHNAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1O)O)C)O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















